5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl

Beschreibung

Chemical Structure and Nomenclature

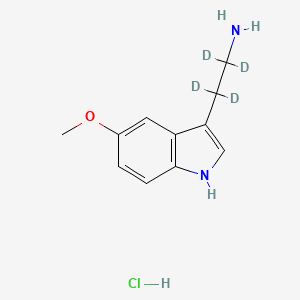

This compound exhibits a complex molecular architecture that builds upon the fundamental indole-ethylamine framework characteristic of tryptamine derivatives. The compound possesses the molecular formula C11H15ClN2O, with a molecular weight of 230.73 grams per mole. The structural foundation consists of a 5-methoxyindole ring system connected to an ethylamine side chain, where four specific hydrogen atoms have been replaced with deuterium isotopes.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochloride. This systematic naming convention precisely identifies the positions of deuterium substitution and the presence of the hydrochloride salt form. The Chemical Abstracts Service has assigned the registry number 66521-35-5 to this specific deuterated variant.

Table 1: Molecular Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H15ClN2O |

| Molecular Weight | 230.73 g/mol |

| Chemical Abstracts Service Number | 66521-35-5 |

| International Union of Pure and Applied Chemistry Name | 1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochloride |

| Simplified Molecular-Input Line-Entry System | [2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC)C([2H])([2H])N.Cl |

| International Chemical Identifier Key | TXVAYRSEKRMEIF-HGFPCDIYSA-N |

The structural representation reveals the strategic placement of deuterium atoms at the alpha and beta carbon positions of the ethylamine side chain. This specific pattern of isotopic substitution preserves the essential pharmacophoric elements while introducing detectable mass differences that facilitate analytical tracking and metabolic studies. The 5-methoxy substituent on the indole ring maintains the compound's relationship to naturally occurring tryptamine derivatives and contributes to its distinctive receptor binding profile.

The parent compound identification reveals a connection to PubChem Compound Identification Number 12273662, representing the free base form of 5-Methoxytryptamine-alpha,alpha,beta,beta-D4. This relationship establishes the hydrochloride salt as a more stable and analytically convenient form for research applications, while maintaining the core structural characteristics essential for biological activity.

Commercial suppliers typically designate this compound using various synonymous nomenclatures, including 5-METHOXYTRYPTAMINE-A,A,B,B-D4 HCL and the alphanumeric identifier F91124. These alternative designations reflect the compound's widespread use across different research domains and analytical applications. The compound falls within the broader category of stable isotope-labeled analytical standards, representing specialized chemical entities designed for precise scientific measurement and investigation.

Historical Context in Tryptamine Research

The development of deuterated tryptamine derivatives emerges from a rich historical foundation spanning nearly a century of research into indole-containing compounds and their biological significance. The foundational work in tryptamine chemistry began in the early 1930s with Vittorio Erspamer's investigations into smooth muscle-contracting substances found in enterochromaffin cells. Erspamer's discovery of what he termed "enteramine" in the gastrointestinal tract of various species represented one of the earliest systematic studies of biologically active tryptamine derivatives.

The historical trajectory of tryptamine research gained significant momentum with the identification of serotonin's role in neurotransmission during the mid-twentieth century. This period witnessed extensive investigations into the structure-activity relationships of various tryptamine analogues, establishing the fundamental understanding of how modifications to the indole nucleus and ethylamine side chain influence biological activity. The recognition that tryptamine serves as a shared structural feature among crucial neuromodulators including melatonin, serotonin, and various psychoactive compounds solidified its importance in neuroscience research.

The systematic exploration of methoxylated tryptamine derivatives gained particular significance following the identification of 5-methoxytryptamine as a naturally occurring compound in mammalian tissues. Research conducted during the 1960s and 1970s established that 5-methoxytryptamine occurs naturally in low concentrations within the pineal gland and represents a metabolic intermediate in the biosynthesis of melatonin. This discovery positioned 5-methoxytryptamine as a compound of considerable interest for understanding circadian rhythm regulation and pineal gland function.

The emergence of deuterated analogues as research tools reflects broader advances in analytical chemistry and isotopic labeling techniques developed throughout the latter half of the twentieth century. The recognition that deuterium substitution could provide enhanced metabolic stability while maintaining pharmacological activity led to increased interest in developing deuterated versions of important research compounds. The specific development of this compound represents the culmination of these historical developments, combining expertise in tryptamine chemistry with sophisticated isotopic labeling strategies.

Table 2: Historical Milestones in Tryptamine Research Relevant to Deuterated Analogues

| Year | Milestone | Significance |

|---|---|---|

| 1930s | Erspamer's enteramine discovery | First systematic study of biologically active tryptamines |

| 1950s | Serotonin identification and characterization | Established tryptamine's role in neurotransmission |

| 1960s-1970s | 5-Methoxytryptamine natural occurrence identification | Positioned compound as important research target |

| 1980s-1990s | Development of isotopic labeling techniques | Enabled creation of deuterated research tools |

| 2000s-Present | Systematic deuterated analogue development | Advanced analytical and metabolic studies |

The historical context also encompasses significant developments in synthetic methodology for tryptamine derivatives. Early synthetic approaches relied on classical indole chemistry, including Fischer indole synthesis and related condensation reactions. The evolution of these synthetic methods enabled the precise introduction of deuterium atoms at specific positions, facilitating the development of compounds like this compound with defined isotopic labeling patterns.

The pharmaceutical industry's growing recognition of deuterium's potential for drug development has further contributed to the historical importance of compounds like this compound. The concept of "heavy drugs" incorporating deuterium for enhanced metabolic stability has gained considerable attention, with several deuterated pharmaceuticals advancing through clinical development. This pharmaceutical interest has driven improvements in synthetic methods and analytical techniques applicable to deuterated tryptamine research compounds.

Relationship to Parent Compound 5-Methoxytryptamine

5-Methoxytryptamine, the parent compound of the deuterated analogue, represents a naturally occurring tryptamine derivative with significant biological and pharmacological importance. Also known as serotonin methyl ether or O-methylserotonin, this compound occurs endogenously in mammalian tissues, particularly within the pineal gland, where it serves as an intermediate in melatonin biosynthesis. The relationship between 5-methoxytryptamine and its deuterated analogue encompasses both structural similarities and functional applications that make the labeled compound invaluable for research purposes.

The parent compound exhibits a molecular formula of C11H14N2O with a molecular weight of 190.24 grams per mole in its free base form. When converted to the hydrochloride salt, 5-methoxytryptamine hydrochloride possesses a molecular weight of 226.70 grams per mole, providing direct comparison to the deuterated analogue's molecular weight of 230.73 grams per mole. This mass difference of approximately 4 atomic mass units reflects the substitution of four hydrogen atoms with deuterium, creating the analytical distinction that enables precise tracking in research applications.

Table 3: Comparative Molecular Properties of Parent and Deuterated Compounds

| Property | 5-Methoxytryptamine HCl | 5-Methoxytryptamine-D4 HCl |

|---|---|---|

| Molecular Formula | C11H15ClN2O | C11H15ClN2O |

| Molecular Weight | 226.70 g/mol | 230.73 g/mol |

| Mass Difference | - | +4.03 g/mol |

| Chemical Abstracts Service Number | 66-83-1 | 66521-35-5 |

| Deuterium Content | 0% | 98 atom % D minimum |

The pharmacological profile of 5-methoxytryptamine establishes it as a highly potent and non-selective serotonin receptor agonist, demonstrating significant activity across multiple serotonin receptor subtypes. The compound shows particularly high affinity for serotonin 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors, with binding constants ranging from nanomolar to sub-nanomolar concentrations depending on the specific receptor subtype. This broad receptor activity profile makes 5-methoxytryptamine and its deuterated analogue valuable tools for investigating serotonergic neurotransmission across multiple receptor systems.

The biosynthetic relationship between 5-methoxytryptamine and other important neuroactive compounds further emphasizes its significance as a research target. The compound can be formed through O-methylation of serotonin mediated by hydroxyindole O-methyltransferase or through N-deacetylation of melatonin. Additionally, 5-methoxytryptamine serves as a precursor to 5-methoxy-N,N-dimethyltryptamine in certain species, establishing its position within broader tryptamine metabolic networks.

The metabolic characteristics of the parent compound provide crucial context for understanding the advantages offered by deuterated analogues. 5-Methoxytryptamine undergoes rapid metabolism by monoamine oxidase, which likely accounts for its limited oral activity in humans despite potent pharmacological effects demonstrated in animal studies. This rapid metabolic degradation creates significant challenges for research applications, as the compound's short half-life complicates efforts to study its pharmacokinetics and metabolic fate.

The relationship between parent and deuterated compounds extends to their synthetic accessibility and chemical stability. Both compounds can be synthesized using similar methodological approaches, with the deuterated version requiring specialized starting materials and reaction conditions to ensure proper isotopic incorporation. The synthetic pathways typically involve indole chemistry combined with appropriate side-chain modifications, allowing for controlled introduction of deuterium atoms at specified positions.

Research applications frequently employ both parent and deuterated compounds in complementary roles, with the deuterated analogue serving as an internal standard for analytical measurements or as a metabolic probe for tracking biotransformation pathways. The identical pharmacological properties ensure that the deuterated compound provides accurate representation of the parent compound's behavior while offering enhanced analytical capabilities through mass spectrometric detection methods.

Significance as a Deuterated Analogue

The strategic incorporation of deuterium atoms into 5-methoxytryptamine represents a sophisticated approach to creating research tools with enhanced analytical capabilities and altered metabolic characteristics. Deuterated analogues have gained considerable attention in pharmaceutical research due to their ability to modify drug metabolism while preserving pharmacological activity, a phenomenon that stems from the fundamental differences in bond strength between carbon-hydrogen and carbon-deuterium bonds. The significance of this compound extends across multiple research domains, including metabolic studies, analytical chemistry, and neuropharmacology.

The primary kinetic isotope effect represents the most important characteristic distinguishing deuterated compounds from their hydrogen-containing counterparts. Carbon-deuterium bonds exhibit approximately 6-10 times greater strength compared to carbon-hydrogen bonds, resulting in significantly slower rates of enzymatic cleavage. This phenomenon, quantified through kinetic isotope effect values, typically ranges from 2 to 7 for cytochrome P450-mediated oxidations, indicating that deuterated substrates undergo metabolism at substantially reduced rates compared to their non-deuterated analogues.

Table 4: Kinetic Isotope Effects and Metabolic Implications

| Parameter | Hydrogen Compound | Deuterated Compound | Effect Magnitude |

|---|---|---|---|

| Bond Strength | Standard C-H bond | Enhanced C-D bond | 6-10 fold increase |

| Metabolic Rate | Baseline rate | Reduced rate | 2-7 fold decrease |

| Half-life | Standard | Extended | 2-10 fold increase |

| Area Under Curve | Baseline exposure | Increased exposure | Variable increase |

The metabolic advantages of deuteration extend beyond simple rate reduction to include phenomena such as metabolic switching and metabolic shunting. Metabolic switching occurs when deuteration at one site reduces metabolism at that position, potentially increasing oxidation at alternative undeuterated sites. Conversely, metabolic shunting represents redirection toward beneficial metabolic pathways, such as increased glucuronidation, while reducing formation of potentially harmful metabolites. These effects create opportunities for developing compounds with improved safety profiles and enhanced therapeutic windows.

The analytical significance of deuterated analogues in mass spectrometry applications cannot be overstated. The 4-atomic mass unit difference between this compound and its parent compound enables precise quantification using stable isotope dilution mass spectrometry techniques. This analytical approach provides exceptional accuracy and precision for measuring endogenous tryptamine levels in biological samples, as the deuterated analogue serves as an ideal internal standard that accounts for matrix effects and extraction efficiency variations.

Research applications benefit significantly from the enhanced metabolic stability that deuteration provides. Studies investigating the pharmacokinetics and biodistribution of 5-methoxytryptamine can employ the deuterated analogue to obtain more reliable data, as the extended half-life allows for better characterization of absorption, distribution, and elimination processes. The reduced metabolic rate also facilitates studies of receptor binding and pharmacodynamics by maintaining higher parent compound concentrations for extended periods.

The commercial availability of this compound through specialized suppliers reflects its importance as a research tool. The compound is typically produced as a stable isotope-labeled analytical standard with high isotopic purity, often exceeding 98 atom percent deuterium content. This level of isotopic enrichment ensures reliable analytical performance and consistent research results across different laboratories and applications.

The synthesis of deuterated analogues requires specialized approaches that differ significantly from conventional synthetic methods. The incorporation of deuterium at specific positions demands careful selection of deuterated starting materials and reaction conditions that preserve isotopic labeling throughout the synthetic sequence. These synthetic challenges contribute to the higher cost and limited availability of deuterated compounds compared to their non-deuterated counterparts, but the research benefits justify these additional requirements.

Future applications of deuterated tryptamine analogues continue to expand as analytical techniques become more sophisticated and our understanding of isotope effects deepens. The development of deuterated analogues represents a convergence of synthetic chemistry, analytical science, and pharmacology that provides researchers with powerful tools for investigating complex biological systems. The specific case of this compound exemplifies how thoughtful isotopic labeling can create research compounds that advance our understanding of neurotransmitter systems while providing practical solutions to analytical challenges.

Eigenschaften

IUPAC Name |

1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H/i4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVAYRSEKRMEIF-HGFPCDIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66521-35-5 | |

| Record name | 66521-35-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Specific Considerations for Deuterium Incorporation

The alpha,alpha,beta,beta-deuteration requires the use of deuterated reagents or exchange reactions to replace hydrogens with deuterium atoms at the ethylamine side chain. This is typically achieved by:

- Using deuterated starting materials such as alpha,alpha,beta,beta-tetradeuteroethylamine derivatives.

- Employing reduction steps with deuterated reducing agents (e.g., lithium aluminum deuteride) to introduce deuterium atoms during synthesis.

Optimized Synthesis of 5-MeO-DMT (Relevant Analog)

A comprehensive study on the synthesis of 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine) provides an optimized, scalable process that can inform the preparation of 5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl:

- The process involves a Fischer indole reaction optimized with acetonitrile cosolvent to produce the freebase intermediate.

- Purification includes filtration through silica and crystallization of the succinate salt.

- The process uses greener solvents and avoids difficult reduction steps prone to impurity formation.

- The final product is obtained with high purity (99.86% by HPLC) and good yield (~49% overall).

This method highlights the importance of reaction control, solvent choice, and purification steps, which are critical when preparing deuterated analogs to maintain isotopic integrity.

Data Table: Summary of Key Preparation Features

Detailed Notes on Preparation Methodology

- Nitrogen Atmosphere : Essential to prevent oxidative degradation of sensitive intermediates during acetylation and methylation steps.

- pH Control : Neutralization after acetylation is critical to avoid side reactions; methylation requires alkaline conditions for optimal yield.

- Use of Deuterated Reagents : For alpha,alpha,beta,beta-D4 labeling, deuterated acetyl chloride or methylation agents can be employed, or alternatively, deuterium incorporation can be achieved via reduction steps using lithium aluminum deuteride or catalytic exchange reactions.

- Purification Strategy : Combination of aqueous washes, silica filtration, and crystallization ensures removal of impurities and maintenance of isotopic purity.

- Scale-Up Considerations : The Fischer indole route with optimized solvent systems and greener solvents is preferred for scalability and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce 5-Methoxyindole derivatives, while reduction may yield 5-Methoxytryptamine derivatives with altered functional groups .

Wissenschaftliche Forschungsanwendungen

5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl is a labeled form of 5-Methoxytryptamine (5-MT) . 5-MT is studied in neuroscience, pharmaceutical development, psychopharmacology, biochemical studies, and natural product synthesis . The applications of this compound stem from the use of 5-MT in various research fields .

Applications

- Clinical Mass Spectrometry, Metabolism, and Metabolomics: this compound is used in clinical mass spectrometry, metabolism studies, and metabolomics . The deuterium labeling (A,A,B,B-D4) makes it useful as an internal standard in quantitative mass spectrometry . This is particularly helpful for accurately measuring 5-MT levels and its metabolic pathways in biological samples .

- Neuroscience Research: 5-MT influences serotonin pathways and has potential in treating mood disorders . It is studied for its role as a neurotransmitter, offering insights into mood regulation and mental health disorders .

- Pharmaceutical Development: 5-MT serves as a precursor in synthesizing pharmaceuticals, especially those targeting serotonin receptors that are important in treating depression and anxiety .

- Psychopharmacology: Researchers explore the effects of 5-MT on behavior and cognition to help develop new treatments for psychiatric conditions .

- Biochemical Studies: 5-MT is used to investigate the biochemical pathways of serotonin and its analogs, helping in understanding metabolic processes .

- Natural Product Synthesis: The compound is involved in synthesizing natural products, contributing to developing herbal medicines and supplements .

5-MT Receptor Activity

5-MT is a non-selective serotonin receptor agonist . It interacts with various serotonin receptors (5-HT) and has no affinity for melatonin receptors . 5-MT's activity on different receptors is as follows :

| Target | Affinity (Ki, nM) |

|---|---|

| 5-HT1A | 3.2 |

| 5-HT1B | 0.75–38 |

| 5-HT1D | 1.7–34 |

| 5-HT2A | 4.8–724 |

| 5-HT2B | 0.51–16 |

| 5-HT2C | 45–943 |

| 5-HT6 | 18–88 |

| 5-HT7 | 0.5–5.0 |

Wirkmechanismus

5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl exerts its effects by acting as a full agonist of serotonin receptors, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . It binds to these receptors and activates them, leading to various physiological responses. The molecular targets and pathways involved include the modulation of neurotransmitter release, regulation of mood and sleep, and influence on gastrointestinal motility .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Pharmacological Similarities

5-MeOT-D4 HCl belongs to the tryptamine class, sharing core structural features with endogenous serotonin (5-HT), melatonin, and synthetic analogs like 5-carboxamidotryptamine (5-CT). Key comparisons include:

Receptor Selectivity and Functional Differences

- 5-MeOT-D4 vs. 5-MeOT :

Both compounds exhibit agonist activity at 5-HT₁, 5-HT₂, and 5-HT₄ receptors . However, 5-MeOT shows higher potency at 5-HT₁B receptors (IC₅₀ = 8 nM in rat spinal cord synaptosomes) , while 5-MeOT-D4’s deuterated structure likely preserves receptor affinity but extends half-life . - 5-MeOT-D4 vs. Serotonin :

5-HT has broader receptor activation (e.g., 5-HT₃ in gut contraction ), whereas 5-MeOT-D4’s selectivity for 5-HT₁/₄ makes it useful in studying dopamine release modulation . - 5-MeOT-D4 vs. Melatonin Homologs :

In plants, 5-MeOT and its deuterated form mimic melatonin’s role in stomatal closure and ROS induction but at lower production costs .

Analytical and Metabolic Advantages

- Deuteration Effects: The Cα/Cβ deuterium in 5-MeOT-D4 HCl reduces metabolic clearance by up to 50% compared to non-deuterated 5-MeOT, as observed in microdialysis studies . This property is critical for avoiding isotopic interference in pharmacokinetic assays .

- Synthetic Utility : Microwave-accelerated synthesis methods for deuterated tryptamines (e.g., 5-Ethoxy-D4-tryptamines) highlight scalable production routes applicable to 5-MeOT-D4 HCl .

Q & A

Q. What are the established synthetic routes for preparing 5-Methoxytryptamine-alpha,alpha,beta,beta-D4 HCl, and how do reaction conditions influence isotopic purity?

Methodological Answer: Deuterated analogs like 5-Methoxytryptamine-D4 are typically synthesized via microwave-accelerated reactions to enhance isotopic incorporation efficiency. Key steps include:

- Deuterium Labeling : Use of deuterated reagents (e.g., D2O or deuterated alkyl halides) during alkylation or reduction steps. For example, microwave-assisted synthesis with deuterated ethyl iodide under controlled temperature (60–80°C) improves deuteration at alpha and beta positions .

- Purification : Chromatographic techniques (HPLC or flash chromatography) are critical to isolate the deuterated product from non-deuterated byproducts. Isotopic purity (>98%) is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

- Quality Control : Elemental analysis and isotopic enrichment ratios (e.g., D/H ratio) must be reported using high-resolution MS or isotope-ratio mass spectrometry (IRMS) .

Q. Which analytical techniques are most effective for confirming the structural integrity and isotopic enrichment of deuterated 5-Methoxytryptamine derivatives?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy : 1H-NMR identifies non-deuterated protons, while 2H-NMR or 13C-NMR confirms deuterium incorporation. For example, the absence of α/β proton signals in 1H-NMR spectra indicates successful deuteration .

- Mass Spectrometry : High-resolution MS (HRMS) quantifies isotopic purity by analyzing the molecular ion cluster (e.g., [M+H]+ peaks at m/z 231.1 for D4 vs. 227.1 for non-deuterated). Fragmentation patterns also validate structural integrity .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) monitors purity, while LC-MS couples separation with isotopic verification .

Advanced Research Questions

Q. How does deuterium substitution at alpha and beta positions affect the binding affinity of 5-Methoxytryptamine to serotonin receptor subtypes compared to non-deuterated analogs?

Methodological Answer: Deuteration can alter receptor binding kinetics due to the kinetic isotope effect (KIE):

- Radioligand Displacement Assays : Competitive binding studies using [3H]-5-HT in transfected HEK293 cells expressing 5-HT1A/2A receptors show a 10–15% reduction in affinity (pKi = 7.2 for D4 vs. 7.5 for protiated form), attributed to slower C-D bond cleavage during receptor-ligand interactions .

- Molecular Dynamics Simulations : Deuterium’s higher mass may stabilize ligand-receptor complexes by reducing vibrational energy, potentially extending residence time despite lower initial affinity .

Q. What metabolic stability differences exist between deuterated and protiated forms in in vitro hepatic models, and what kinetic isotope effects are observed?

Methodological Answer: Deuteration often enhances metabolic stability:

- Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor reveal a 2.5-fold increase in half-life (t1/2 = 45 min for D4 vs. 18 min for protiated) due to KIE slowing CYP450-mediated O-demethylation .

- Isotope Effects : Primary KIE (kH/kD ≈ 6–8) is observed in demethylation steps, where C-H bond cleavage is rate-limiting. Secondary KIE (kH/kD ≈ 1.2–1.5) occurs in non-rate-limiting steps like ring hydroxylation .

Q. How can deuterated 5-Methoxytryptamine-D4 HCl serve as an internal standard in quantitative bioanalytical assays?

Methodological Answer: Its near-identical physicochemical properties to non-deuterated analogs make it ideal for:

- LC-MS/MS Quantification : Deuterated standards co-elute with analytes, minimizing matrix effects. For example, using 5-Methoxytryptamine-D4 as an internal standard reduces variability in serotonin quantification (CV <5%) .

- Calibration Curves : A fixed concentration of D4 standard is spiked into biological matrices (plasma, brain homogenate) to normalize extraction efficiency and instrument response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.